N-(4-nitrophenyl)-3-phenoxybenzamide
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Overview
Description
N-(4-nitrophenyl)-3-phenoxybenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitrophenyl group and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-3-phenoxybenzamide typically involves the reaction of 4-nitroaniline with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-nitrophenyl)-3-phenoxybenzamide can undergo reduction reactions, particularly at the nitro group, to form the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed:
Reduction: 4-aminophenyl-3-phenoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-phenoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)-3-phenoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the materials science field, this compound can be used in the development of polymers and other materials with desired mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-phenoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxybenzamide moiety can enhance binding affinity to target proteins.
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-nitrophenyl benzoate: Contains a benzoate ester instead of an amide linkage.
N-(4-nitrophenyl)sulfonamide: Features a sulfonamide group instead of a benzamide group.
Uniqueness: N-(4-nitrophenyl)-3-phenoxybenzamide is unique due to the presence of both a nitrophenyl group and a phenoxybenzamide moiety, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-15-9-11-16(12-10-15)21(23)24)14-5-4-8-18(13-14)25-17-6-2-1-3-7-17/h1-13H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNNAVBTXFTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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